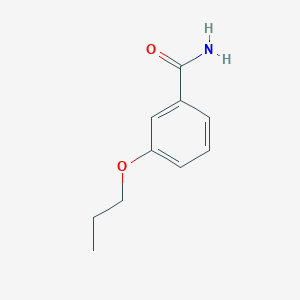![molecular formula C15H11BrN2O2 B222361 N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide, also known as BPO-27, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the family of benzoxazole derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood, but studies have shown that it targets multiple pathways involved in cancer, inflammation, and neurodegenerative diseases. N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases, cyclooxygenase-2, and β-amyloid aggregation.
Biochemical and Physiological Effects:
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to have a range of biochemical and physiological effects. In cancer research, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to inhibit tumor growth, induce apoptosis, and inhibit angiogenesis. In inflammation research, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to protect against neuronal damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide is its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another advantage is its ability to target multiple pathways involved in these diseases. However, one limitation of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide and its potential side effects.
Synthesemethoden
The synthesis of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide involves the reaction of 3-bromophenol with 2-aminobenzoic acid in the presence of triethylamine and acetic anhydride. The resulting product is then treated with acetic acid to yield the final compound. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
Produktname |
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide |
|---|---|
Molekularformel |
C15H11BrN2O2 |
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C15H11BrN2O2/c1-9(19)17-12-5-6-14-13(8-12)18-15(20-14)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,17,19) |
InChI-Schlüssel |
FZWNDNQTDJIEPC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)

![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)


![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)